Fumaric acid (Standard)

Isotopic purity Mass spectrometry Metabolic flux

This 2,3-¹³C₂-labeled fumaric acid provides a unique M+2 mass shift (Δm +2.006 Da) essential for tracking fumarase activity and quantifying metabolic flux. Unlike unlabeled or 1,4-¹³C₂ variants, this specific labeling pattern yields distinct isotopologue distributions for LC-MS/MS and hyperpolarized ¹³C-MRSI. Ensure analytical specificity and reliable tracing in HLRCC and TCA-cycle studies. Order with confidence.

Molecular Formula C4H4O4
C4H4O4
COOH-CH=CHCOOH
Molecular Weight 116.07 g/mol
CAS No. 123548-45-8
Cat. No. B1141848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaric acid (Standard)
CAS123548-45-8
Molecular FormulaC4H4O4
C4H4O4
COOH-CH=CHCOOH
Molecular Weight116.07 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
InChIKeyVZCYOOQTPOCHFL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Soluble in ethanol, concentrated sulfuric acid;  slightly soluble in ethyl ether, acetone
Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene
in 100 g 95% alcohol at 30 °C: 5.76g;  in 100 g acetone at 30 °C: 1.72 g;  in 100 g ether at 25 °C: 0.72 g
Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia.
In water, 7X10-3 mg/L at 25 °C
7.0 mg/mL
Solubility in water, g/100ml at 25 °C: 0.63 (poor)
insoluble to slightly soluble in water;  soluble in alcohol;  slightly soluble in oils.

Structure & Identifiers


Interactive Chemical Structure Model





What Is (E)-(2,3-13C2)but-2-enedioic acid (CAS 123548-45-8) and Its Procurement-Relevant Class


(E)-(2,3-13C2)but-2-enedioic acid, commonly designated as fumaric acid‑2,3‑13C2, is a stable‑isotope‑labeled dicarboxylic acid wherein both alkene carbons (positions 2 and 3) are substituted with carbon‑13 . It is offered at an isotopic purity of 99 atom % 13C and is supplied as a crystalline solid with a reported melting point of 299–300 °C (sublimation) . This compound belongs to the broader class of 13C‑enriched TCA‑cycle intermediates used as metabolic tracers and mass spectrometry standards [1].

Why (E)-(2,3-13C2)but-2-enedioic acid Cannot Be Replaced by Unlabeled or Alternative‑Labeled Fumaric Acid Analogs


Generic substitution of this compound fails because the 2,3‑13C2 labeling pattern is not interchangeable with unlabeled fumaric acid, other positional isomers (e.g., 1,4‑13C2), or even the cis‑isomer (maleic acid‑2,3‑13C2). Unlabeled fumaric acid cannot be tracked in 13C‑metabolic flux studies; the 1,4‑13C2 variant produces different isotopologue distributions in downstream metabolites ; and the cis‑isomer exhibits distinct reactivity and metabolic fate . The precise mass shift of M+2 (Δm = +2.006 Da) and the specific 13C‑NMR signatures [1] are unique to this labeling scheme, rendering alternative compounds analytically and biologically unsuitable for targeted tracer applications.

Product‑Specific Quantitative Differentiation of (E)-(2,3-13C2)but-2-enedioic acid


Isotopic Purity: 99 atom % 13C Enrichment at Positions 2 and 3

(E)-(2,3-13C2)but-2-enedioic acid is supplied with a certified isotopic purity of 99 atom % 13C at the C2 and C3 positions . In contrast, unlabeled fumaric acid contains 1.1% natural‑abundance 13C, precluding its use as a tracer. The high enrichment minimizes interference from natural‑isotopologue background and enables precise quantification of metabolic fluxes via mass spectrometry [1].

Isotopic purity Mass spectrometry Metabolic flux

Mass Shift: M+2 Da Precise Mass Increment for MS Distinction

The incorporation of two 13C atoms increases the molecular mass by exactly 2.006 Da relative to the unlabeled parent (M = 116.01 Da) . This M+2 shift allows unambiguous resolution of the labeled compound and its downstream metabolites in both low‑ and high‑resolution mass spectrometry [1]. The cis‑isomer maleic acid‑2,3‑13C2 exhibits an identical M+2 shift, but its different stereochemistry alters retention time and fragmentation patterns .

Mass shift Isotopologue MS quantitation

Thermal Stability: Melting Point Differentiates from Unlabeled and Positional Analogs

(E)-(2,3-13C2)but-2-enedioic acid sublimes at 299–300 °C , which is identical to the unlabeled trans‑isomer but significantly higher than the cis‑isomer maleic acid‑2,3‑13C2 (mp 137–140 °C) and the 1,4‑13C2 fumaric acid variant (mp 298–300 °C subl.) . The high sublimation temperature confirms the compound's stability under standard storage and handling conditions, though it also mandates appropriate containment to prevent sublimative loss.

Melting point Thermal stability Physical property

Positional Specificity: 2,3‑13C2 Enables Unique Metabolic Flux Tracing

The 2,3‑13C2 labeling pattern yields distinct isotopologue signatures after fumarase‑mediated hydration to malate and subsequent TCA‑cycle transformations. In contrast, 1,4‑13C2 fumaric acid generates a different isotopologue profile in downstream metabolites . This positional specificity is exploited in metabolic flux analysis to resolve the relative contributions of oxidative versus reductive carboxylation pathways and to measure backflux between oxaloacetate and fumarate [1].

Metabolic flux TCA cycle Fumarase

Analytical Suitability: Validated for Mass Spectrometry and 13C‑NMR

The compound is explicitly specified as suitable for mass spectrometry (MS) applications , and its 13C‑NMR spectrum (predicted) shows a unique chemical shift pattern due to 13C enrichment at the olefinic carbons [1]. Unlabeled fumaric acid would exhibit natural‑abundance 13C signals only, while the 1,4‑13C2 analog would display distinct NMR resonances. This validated analytical compatibility ensures the compound can be used without additional purification or adaptation in standard MS and NMR workflows.

Mass spectrometry 13C‑NMR Analytical standard

Validated Application Scenarios for (E)-(2,3-13C2)but-2-enedioic acid Based on Quantitative Evidence


13C‑Metabolic Flux Analysis of the TCA Cycle and Anaplerotic Pathways

Use as a tracer to quantify fumarase‑mediated hydration and backflux between oxaloacetate and fumarate. The 2,3‑13C2 labeling generates a distinct M+2 malate isotopologue that can be tracked by LC‑MS/MS or GC‑MS, enabling precise flux ratio calculations in cell culture and in vivo models [1][2].

Development and Validation of Quantitative Mass Spectrometry Assays

Employ as an internal standard or calibration reference for the quantification of fumarate and related dicarboxylates in biological matrices. The M+2 mass shift and high isotopic purity (99 atom % 13C) ensure minimal interference and accurate correction for natural isotope abundance .

Investigation of Fumarate Hydratase Deficiency and Oncometabolism

Apply in studies of hereditary leiomyomatosis and renal cell carcinoma (HLRCC) where fumarate accumulation is a hallmark. The 2,3‑13C2 tracer allows real‑time monitoring of fumarate‑to‑malate conversion in FH‑null cells using hyperpolarized 13C‑MRSI, as demonstrated for analogous labeled fumarate compounds [3].

Quality Control and Identity Confirmation via Differential Scanning Calorimetry

Leverage the distinct melting point (299–300 °C, sublimation) to verify compound identity and purity upon receipt, differentiating it from the cis‑isomer (maleic acid‑2,3‑13C2, mp 137–140 °C) and from degradation products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumaric acid (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.